9-Phenyl-9-fluorenol
Overview
Description
Synthesis Analysis
The synthesis of 9-Phenyl-9-fluorenol involves chemoselective procedures that allow for the introduction of the 9-phenyl-9-fluorenyl protecting group into amines, acids, alcohols, sulfonamides, amides, and thiols. These methods highlight the versatility and efficiency of synthesizing this compound, showcasing excellent yields and rapid procedures using specific reagents like 9-chloro-9-phenylfluorene for amines and alcohols protection (Soley & Taylor, 2019).
Molecular Structure Analysis
The molecular structure of 9-Phenyl-9-fluorenol is characterized by its semi-rigid nature and the various packing modes dictated by the 9-substituents. X-ray crystal structures have revealed that despite the compounds' similarities, their packing modes differ significantly. For instance, the 9-methylfluoren-9-ol forms H-bonded tetramers, while the 9-phenyl derivative forms H-bonded dimers, indicating a significant influence of substituent size on the crystal packing and hydrogen bonding patterns (Csöregh, Czugler, & Weber, 1993).
Chemical Reactions and Properties
9-Phenyl-9-fluorenol participates in various chemical reactions, highlighting its reactivity and functional versatility. An example includes its reaction with thionyl chloride, leading to unexpected products due to its unique structure and reactivity patterns. Such reactions underscore the compound's potential for diverse chemical manipulations and its role in synthesizing novel compounds (Robinson, Hou, & Meyers, 1998).
Physical Properties Analysis
The study of 9-Phenyl-9-fluorenol's physical properties, such as its crystallographic symmetry and packing coefficients, provides insight into its solid-state characteristics. The compound's ability to form different hydrogen-bonded structures and its low packing coefficient in some derivatives highlight the impact of the 9-substituents on its physical properties, contributing to a deeper understanding of its solid-state behavior and potential applications (Csöregh, Czugler, & Weber, 1993).
Chemical Properties Analysis
9-Phenyl-9-fluorenol's chemical properties, including its reactivity towards different chemical groups and its role as a protecting group for amines and alcohols, are central to its applications in synthetic chemistry. The mild, rapid, and chemoselective procedures for introducing the 9-phenyl-9-fluorenyl group underscore its utility in protecting sensitive functional groups during complex synthetic routes, showcasing its importance in the development of novel organic compounds (Soley & Taylor, 2019).
Scientific Research Applications
Pharmaceutical and Nutraceutical Applications : 9-Phenyl-9-fluorenyl protecting group can be rapidly introduced into amino acids, acids, alcohols, sulfonamides, amides, and thiols, showing potential applications in pharmaceuticals and nutraceuticals (Soley & Taylor, 2019).
Biological Oxygenation Processes : [9-14C]fluorene hydroperoxide might serve as an intermediate in the hydroxylation of [9-14C]fluorene by rat liver homogenate, indicating a role in biological oxygenation processes (Chen & Lin, 1969).
Photoelectric Properties : Derivatives like 9-(4-anilino)-9-phenyl-fluorene exhibit promising photoelectric properties, with absorption peaks in dichloromethane solution (Zhao et al., 2016).
Molecular and Network Structures : The substitution of a phenyl for a pyridyl in 9-pyridyl-9-fluorenol affects intra- and intermolecular hydrogen bonds and the formation of helical and linear strands (Hosseinzadeh et al., 2009).
Single-Molecule Dynamics : A single-molecule approach enables probing of stochastic fluctuations in chemical reactions, useful for investigations in reaction chemistry, single-molecule dynamics, and biophysics (Gu et al., 2018).
Environmental Impact : Pseudomonas sp. strain F274 utilizes a novel pathway to degrade fluorene, resulting in major metabolites, beneficial for ecosystems and pollution reduction (Grifoll, Selifonov & Chapman, 1994).
Safety And Hazards
The safety data sheet for 9-Phenyl-9-fluorenol suggests avoiding contact with skin and eyes, avoiding breathing vapors or mists, and not ingesting the compound56. If swallowed, immediate medical assistance should be sought5.
Future Directions
The 9-Phenyl-9-fluorenyl group has proven to be an outstanding choice for protecting the α-center of the amino acid derivatives against epimerization7. Some 250 papers and patents have been published on the chemistry of the Pf group acting as a protecting group on nitrogen7.
properties
IUPAC Name |
9-phenylfluoren-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPHBDAPVWFPTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180283 | |
Record name | 9-Phenyl-9-fluorenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenyl-9-fluorenol | |
CAS RN |
25603-67-2 | |
Record name | 9-Phenyl-9-fluorenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025603672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25603-67-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Phenyl-9-fluorenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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